

Application Note: Advanced Synthetic Methodologies for 1,5-Benzodioxepines

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Compound of Interest

Compound Name: 2H-1,5-Benzodioxepin-3(4H)-one

CAS No.: 27612-17-5

Cat. No.: B8739984

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Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Focus: Ring Expansion and Catalytic Cyclization Strategies

Executive Summary

The 1,5-benzodioxepine scaffold is a privileged seven-membered heterocyclic system with profound applications in both medicinal chemistry and the fragrance industry. Most notably, the derivative 7-methyl-2H-1,5-benzodioxepin-3(4H)-one (commercially known as Calone 1951®) is the foundational molecule for "marine" olfactory notes[1]. Synthesizing seven-membered rings via traditional end-to-end macrocyclization often suffers from unfavorable enthalpic and entropic penalties. To overcome this, modern synthetic workflows rely on either strain-driven ring expansion or transition-metal-catalyzed templated cyclizations. This application note details the causality, mechanisms, and validated protocols for synthesizing the 1,5-benzodioxepine core.

Mechanistic Grounding & Causality

Strain-Driven Ring Expansion via Dihalogenocarbene Cyclopropanation

Ring expansion strategies elegantly circumvent the entropic penalties of direct cyclization by leveraging pre-existing ring strain. The classical synthesis of 2H-1,5-benzodioxepines is

achieved through the dihalogenocarbene cyclopropanation of 1,4-benzodioxenes, followed by a targeted ring expansion[2].

Causality of the Transformation:

- Cycloaddition: 1,4-benzodioxin possesses an electron-rich, enol-ether-like double bond. When exposed to a dihalogenocarbene (generated in situ from a haloform and a strong base), it undergoes a rapid [2+1] cycloaddition.
- Strain Relief (Expansion): The resulting cyclopropa[b][1,4]benzodioxin intermediate is highly strained. Thermal activation or the introduction of a halophilic Lewis acid (such as Ag⁺ salts) induces the heterolytic cleavage of the cyclopropane carbon-halogen bond. This triggers a disrotatory electrocyclic ring opening, expanding the 6-membered dioxin ring into the 7-membered 1,5-benzodioxepine system[3].

Palladium-Catalyzed Bis-Allylic Cycloaddition

For highly functionalized derivatives, particularly 3-methylene-3,4-dihydro-2H-1,5-benzodioxepines (direct precursors to Calone 1951 analogs via oxidative cleavage), Palladium-catalyzed condensation is the premier methodology[4].

Causality of Experimental Choices:

- Catalyst & Ligand Selection: The reaction utilizes

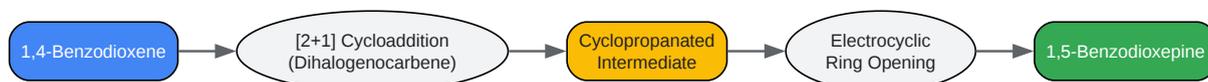
paired with dppb (1,4-bis(diphenylphosphino)butane). The specific bite angle of dppb is critical; it stabilizes the intermediate

-allylpalladium complex and prevents premature

-hydride elimination, directing the pathway strictly toward nucleophilic substitution[4].
- Sequential Alkylation: The Pd(0) species undergoes oxidative addition with a 2-(hydroxymethyl)allyl alcohol biscarbonate. The first phenolate moiety of the benzene-1,2-diol attacks to form a mono-alkylated intermediate. A subsequent ionization generates a new

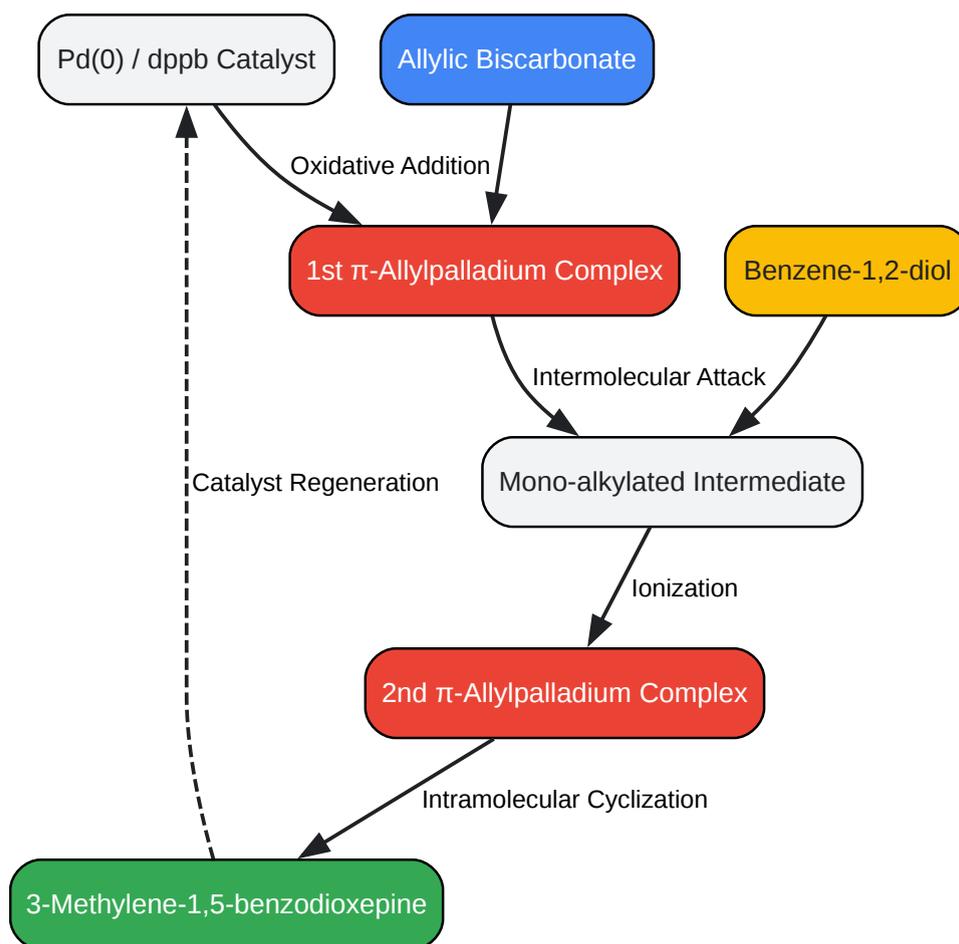
-allylpalladium complex, which undergoes an intramolecular attack by the second phenolate, efficiently closing the 7-membered ring[4].

Pathway Visualizations



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Fig 1: Workflow of the dihalogenocarbene cyclopropanation and subsequent ring expansion.



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Fig 2: Mechanism of the Pd-catalyzed bis-allylic cyclization to form the 1,5-benzodioxepine core.

Experimental Protocols

Protocol A: Synthesis via Cyclopropanation-Ring Expansion

Note: This is a self-validating protocol designed to safely manage highly reactive carbene intermediates.

Reagents: 1,4-Benzodioxin (1.0 eq), Bromoform (, 3.0 eq), 50% aqueous NaOH (excess), Benzyltriethylammonium chloride (TEBA, 0.05 eq), Silver perchlorate (, 1.1 eq).

- Carbene Generation & Cycloaddition: In a round-bottom flask equipped with a vigorous magnetic stirrer, dissolve 1,4-benzodioxin and TEBA in .
- Cool the mixture to 0 °C. Dropwise, add the 50% aqueous NaOH solution over 30 minutes to control the exothermic generation of dibromocarbene.
- Stir the biphasic mixture at room temperature for 12 hours. Quench with water, extract with dichloromethane, and concentrate to isolate the crude cyclopropa[b][1,4]benzodioxin intermediate^[2].
- Ring Expansion: Dissolve the crude intermediate in anhydrous toluene. Add (1.1 eq) to promote the heterolytic cleavage of the C-Br bond.
- Reflux the mixture under argon for 4 hours. The relief of ring strain drives the electrocyclic expansion.
- Filter through a Celite pad to remove silver salts, concentrate, and purify via silica gel flash chromatography to yield the halogenated 2H-1,5-benzodioxepine.

Protocol B: Pd-Catalyzed Synthesis of 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepines

Based on the validated methodology by Damez et al.^[4].

Reagents: Benzene-1,2-diol (0.91 mmol), 2-(hydroxymethyl)allyl alcohol biscarbonate (1.1 mmol),

(0.023 mmol, 2.5 mol%), dppb (0.09 mmol, 10 mol%), anhydrous THF (14 mL).

- **Catalyst Activation:** In a Schlenk tube under an argon atmosphere, dissolve (20.8 mg) and dppb (41.4 mg) in 7 mL of anhydrous THF. Stir at room temperature for 30 minutes to ensure complete formation of the active Pd(0)-dppb complex[4].
- **Substrate Addition:** In a separate argon-purged flask, dissolve the substituted benzene-1,2-diol (0.91 mmol) and the allylic biscarbonate (222.6 mg, 1.1 mmol) in 7 mL of anhydrous THF.
- **Cyclization:** Transfer the pre-formed catalyst solution into the substrate flask via syringe.
- **Stir the reaction mixture continuously at room temperature for 24 hours**[4].
- **Workup:** Evaporate the THF solvent under reduced pressure. Purify the crude residue directly by flash chromatography on silica gel (eluent: petroleum ether–EtOAc, e.g., 50:1) to afford the pure cyclized 3-methylene-3,4-dihydro-2H-1,5-benzodioxepine[4].

Quantitative Data Summary

The Palladium-catalyzed methodology demonstrates exceptional tolerance for electron-donating substituents on the benzene-1,2-diol precursor, yielding near-quantitative conversions[4].

Entry	Substrate (Benzene-1,2-diol)	Reagent	Catalyst System	Time (h)	Isolated Yield (%)
1	Unsubstituted (1a)	Allylic biscarbonate (2)	/ dppb	24	~85
2	4-Methyl-substituted (3d)	Allylic biscarbonate (2)	/ dppb	24	94
3	4-Methoxy-substituted (3e)	Allylic biscarbonate (2)	/ dppb	24	99

Data summarized from Damez et al.[4]. The resulting 3-methylene derivatives can be subjected to simple oxidative cleavage to yield the corresponding **2H-1,5-benzodioxepin-3(4H)-ones** (Calone analogs)[4].

References

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Sources

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